Trichloroacetic acid

Catalog No.
S583527
CAS No.
76-03-9
M.F
C2HCl3O2
C2HCl3O2
CCl3COOH
M. Wt
163.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloroacetic acid

CAS Number

76-03-9

Product Name

Trichloroacetic acid

IUPAC Name

2,2,2-trichloroacetic acid

Molecular Formula

C2HCl3O2
C2HCl3O2
CCl3COOH

Molecular Weight

163.38 g/mol

InChI

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)

InChI Key

YNJBWRMUSHSURL-UHFFFAOYSA-N

SMILES

C(=O)(C(Cl)(Cl)Cl)O

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
The acid has a solubility in water at 25 °C of 1,000 g/100 ml; it is soluble in ethanol and diethyl ether.
Sol in 0.1 part water; very sol in alcohol, ether
Sol in ethanol, ethyl ether; slightly sol in carbon tetrachloride
In methanol = 2143 g/100g at 25 °C; in ethyl ether = 617 g/100g at 25 °C; in acetone = 850 g/100g at 25 °C; in benzene = 201 g/100g at 25 °C; in o-xylene = 110 g/100g at 25 °C.
In water, 5.4X10+4 mg/L at 25 °C
44 mg/mL at 25 °C
Solubility in water: very good
Miscible

Synonyms

Acid, Trichloroacetic, Acide trichloracetique, Rubidium Trichloroacetate, Sodium Trichloroacetate, trichloracetique, Acide, Trichloroacetate, Rubidium, Trichloroacetate, Sodium, Trichloroacetic Acid

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O

Protein and Nucleic Acid Purification

Trichloroacetic acid (TCA) is a crucial tool in biochemistry and clinical chemistry for preparing and purifying macromolecules such as proteins and nucleic acids []. This application underpins various scientific research endeavors, including:

  • Protein precipitation and quantification: TCA's ability to precipitate proteins from dilute solutions makes it valuable for protein isolation and concentration determination. This is essential for subsequent analyses like electrophoresis and protein assays, which are crucial for studying protein structure, function, and interactions [].
  • Nucleic acid precipitation and purification: Similarly, TCA can be used to precipitate and purify DNA and RNA from biological samples. This is necessary for various molecular biology techniques, including gene cloning, sequencing, and analysis of gene expression [].
  • Studying protein-protein and protein-nucleic acid interactions: TCA precipitation can be used to isolate protein complexes, allowing researchers to study interactions between different proteins or between proteins and nucleic acids. This is fundamental for understanding cellular processes and developing new drugs [].

Research Applications in Other Fields

Beyond protein and nucleic acid research, TCA finds applications in other scientific disciplines:

  • Cell cycle analysis: TCA fixation helps preserve cellular morphology during cell cycle studies, enabling researchers to analyze cell division stages and identify potential abnormalities [].
  • Histology and cytology: TCA fixation is used in tissue and cell preparations for staining and microscopic examination in various research areas, including cancer research and developmental biology [].

Trichloroacetic acid is a colorless, crystalline organic compound with the chemical formula C2HCl3O2C_2HCl_3O_2. It is an analogue of acetic acid, where the three hydrogen atoms in the methyl group have been replaced by chlorine atoms. This compound is also known as trichloroethanoic acid and is classified as a monocarboxylic acid. Trichloroacetic acid has strong acidic properties and is highly soluble in water, releasing heat upon dissolution. It is considered corrosive and can cause severe burns upon contact with skin or eyes .

Toxicity

TCA is corrosive and can cause severe skin burns, eye damage, and respiratory irritation upon contact [].

Flammability

Non-flammable []

Reactivity

Reacts with strong bases and reducing agents []

Safe Handling

TCA should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to its corrosive nature [].

  • Chlorination of Acetic Acid: The primary method involves the chlorination of acetic acid in the presence of a catalyst, such as red phosphorus or calcium hypochlorite, at temperatures between 140-160 °C. The reaction can be represented as:
    CH3COOH+3Cl2CCl3COOH+3HClCH_3COOH+3Cl_2\rightarrow CCl_3COOH+3HCl
  • Oxidation of Trichloroacetaldehyde: Another synthesis method involves oxidizing trichloroacetaldehyde to produce trichloroacetic acid .

Trichloroacetic acid can also participate in various

Trichloroacetic acid exhibits significant biological activity, particularly in its role as a protein precipitant in biochemistry. It is used for the precipitation of macromolecules such as proteins, DNA, and RNA, making it essential in laboratory procedures for analyzing these biomolecules . Additionally, it has been studied for its potential mutagenic effects; experiments have shown that it can induce mutations in certain cell lines under specific conditions .

The synthesis of trichloroacetic acid primarily occurs through:

  • Chlorination Process: This industrial method involves reacting acetic acid with chlorine gas under controlled conditions. Catalysts may be employed to enhance the reaction efficiency.
  • Oxidation: Trichloroacetaldehyde can be oxidized to yield trichloroacetic acid, although this method is less common than chlorination .

Trichloroacetic acid has a wide range of applications across various fields:

  • Biochemistry: Used extensively for protein precipitation and purification, crucial for biochemical analyses and research.
  • Clinical Chemistry: Employed in assays for detecting proteins and nucleic acids.
  • Cosmetics: Commonly used in chemical peels and tattoo removal treatments due to its ability to remove the outer layers of skin effectively.
  • Wart Treatment: Utilized topically for the chemoablation of warts, including genital warts .

Studies on trichloroacetic acid have indicated its potential interactions with biological systems. For instance, it has been shown to generate reactive intermediates that can interact with cellular components, leading to oxidative stress and potential mutagenesis. Research has also explored its role in dissipative systems where it acts as a fuel for

Trichloroacetic acid shares similarities with several other compounds. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
Dichloroacetic AcidC2HCl2O2C_2HCl_2O_2Less chlorinated; used in metabolic studies; less corrosive than trichloroacetic acid.
Monochloroacetic AcidC2HClO2C_2HClO_2Only one chlorine atom; used in herbicides and as an intermediate in organic synthesis.
Acetic AcidC2H4O2C_2H_4O_2No chlorine substitution; widely used as a food preservative and solvent.

Uniqueness of Trichloroacetic Acid

Trichloroacetic acid's unique properties stem from its high reactivity due to the presence of three chlorine atoms, which significantly enhances its acidity compared to other carboxylic acids. This makes it particularly effective for applications requiring strong acidic conditions, such as protein precipitation and cosmetic procedures . Its corrosive nature requires careful handling, distinguishing it from less hazardous compounds like acetic acid.

Physical Description

Trichloroacetic acid, solid is a colorless crystalline solid. It absorbs moisture from air and forms a syrup. It is soluble in water with release of heat. It is corrosive to metals and tissue.
Trichloroacetic acid, solution appears as clear colorless crystals dissolved in water. Corrosive to metals and tissue.
Colorless to white, crystalline solid with a sharp, pungent odor; [NIOSH] Deliquescent; [CHEMINFO]
Solid
COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR.
Colorless to white, crystalline solid with a sharp, pungent odor.

Color/Form

Colorless to white, crystalline solid.
White deliquescent crystals
Hygroscopic, rhombohedral crystals

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

161.904212 g/mol

Monoisotopic Mass

161.904212 g/mol

Boiling Point

385 to 387 °F at 760 mmHg (NTP, 1992)
195.5 °C
198 °C
388 °F

Flash Point

greater than 230 °F (NTP, 1992)

Heavy Atom Count

7

Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 5.6
5.6

Density

1.62 at 77 °F (NTP, 1992) - Denser than water; will sink
1.6126 at 64 °C
Sp Gr: 1.63 at 61/4 °C
1.6 g/cm³
1.62

LogP

1.33 (LogP)
log Kow = 1.33
1.33
1.7
0.002

Odor

Slight characteristic odor
Sharp, pungent odo

Odor Threshold

Odor Threshold Low: 0.24 [mmHg]
Odor Threshold High: 0.37 [mmHg]
Recognition odor threshold from CHEMINFO

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride and sodium oxide/.
Decomposition: dec by heating with caustic alkalies into chloroform and alkali carbonate; dec products are chloroform, hydrochloric acid, carbon dioxide and carbon monoxide.

Melting Point

135 to 136 °F (NTP, 1992)
57.5 °C
MP: >300 °C. Soluble in ethanol. /Sodium salt/
58 °C
136 °F

UNII

5V2JDO056X

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Caustics
Epithelial implantation cysts of anterior chamber /eye/ have been treated in human ... by injection of 10% trichloroacetic acid ... .
Clinically ... has been used in 10% to 25% aq soln to cauterize surface of cornea in treatment of recurrent erosion, bullous keratopathy, & other painful corneal diseases.
The use of trichloracetic acid in the treatment of decorative tattoos is described. The technique is simple to perform. No anesthesia or analgesia is required. Complications are uncommon and usually minor. Trichloracetic acids acts by inflicting burn.
For more Therapeutic Uses (Complete) data for TRICHLOROACETIC ACID (12 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Caustics

Mechanism of Action

Trichloroethylene may act as a promoter, because it inhibits intercellular communication in vitro. It is converted to trichloroacetic acid (TCA) in mice, but not much in rats. TCA acts as a peroxisome proliferator, and the neoplasm in the liver of mice may arise through this mechanism. These chemicals are conjugated with GSH, yielding products that are converted to the reactive metabolites in the kidneys through the action of beta-lyase. These steps occur to a greater extent in rats than in mice, and account for the pronounced nephrotoxicity, involving alpha-2-microglobin accumulation, probably a key reaction. The nephrotoxicity explains the low but definite yield of kidney neoplasms.
Induction of peroxisome proliferation has been repeatedly associated with the chronic toxicity and carcinogenicity of trichloroacetic acid to the liver ... It can induce peroxisome proliferation in the livers of both mice and rats, as indicated by increased activities of palmitoyl-coenzyme A oxidase and carnitine acetyl transferase, the appearance of peroxisome proliferation associated protein and increased volume density of peroxisomes after exposure to trichloroacetic acid for 14 days. The compound induced peroxisome proliferation in mouse but not in rat kidney, and it induced peroxisome proliferation in primary cultures of hepatocytes from rats and mice but not in those from humans.
A linear dose response relation /was found/ between TCA induced hepatocellular nodules and proliferative lesions in male mice given the compound in their drinking water at 1000 to 2000 ppm for 1 year. Hepatocellular hypertrophy with intracellular glycogen and a marked accumulation of lipofuscin (indicative of massive intracellular lipid peroxidation) developed. These data suggest that TCA induced hepatotoxicity in mice was related to the generation of free radicals during its in vivo biotransformation. Neither necrosis nor hyperplasia were seen in TCA exposed mice.

Vapor Pressure

1 mmHg at 123.8 °F ; 5 mmHg at 168.8 °F (NTP, 1992)
0.06 [mmHg]
VP: 1 kPa at 83.8 °C; 10 kPa at 130.0 °C; 100 kPa at 197.2 °C
6.0X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 51 °C: 133
1 mmHg at 124 °F
(124 °F): 1 mmHg

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

76-03-9
650-51-1

Absorption Distribution and Excretion

After trichloroethylene poisoning, TCA is excreted in urine in high quantities that quickly decr but are detectable for some time. Excretion pattern of TCA in perchloroethylene poisoning is quite variable.
TCA is ... not readily absorbed through the skin.
After trichloroethylene absorption trichloroacetic acid occurs as an intermed that is excreted in the urine as glucuronic acid. /From table/
Administration of a single oral dose of 5, 20, or 100 mg/kg (14)C-TCA to male F344 rats or male B6C3F1 mice was followed by elimination of >50% of the dose as the parent compound in urine. Initial circulating concentrations of the parent TCA were 40% higher in rats (reflected in significantly larger plasma AUC values) than in mice; twice the percentage of TCA was exhaled as (14)CO2 compared to that in mice. After the first 3 hours, elimination kinetics for the two species were essentially identical (plasma t1/2= 5.8 hours).
... Absorption and distribution studies were conducted with radiolabelled trichloro(2-(14)C)acetic acid, which was administered by gavage (500 mg/kg) as aqueous free acid, neutral aqueous solution (sodium salt) or free acid in corn oil. The absorption and distribution of trichloroacetic acid was similar in all cases: the chemical was absorbed rapidly after dosing, maximum plasma liver concn of free radiolabel being achieved in <1 hr. ...

Metabolism Metabolites

TCA is a metabolite of chloral hydrate.
A group of 10 men and 10 women employed for the production of polyethylene bags, for which trichloroethylene is used, were examined. The analysis of TCA content in urine shows a 40% reduction after 2 days rest.
Interaction of tetrachloroethylene with hepatic microsomal cytochromes p450 was investigated using male Long-Evans rats. Free trichloroacetic acid was the major metabolite of tetrachloroethylene from the hepatic microsomal cytochrome p450 system.
After exposure of workers to trichloroethylene, urinary concentration of trichloroacetic acid was related to trichloroethylene vapor concentration up to 50 ppm, but not at higher concentrations.
For more Metabolism/Metabolites (Complete) data for TRICHLOROACETIC ACID (11 total), please visit the HSDB record page.

Wikipedia

Trichloroacetic_acid
Tetrahydroharmine

Drug Warnings

47-year-old woman presented with a history of yellow plaques on her eyelids. These lesions had been diagnosed clinically as xanthelasma and treated five times with topical applications of trichloroacetic acid (TCA) 33 percent. Despite flattening of the original lesions, the patient noticed extension of the lesions on the site of treatment following each session. Skin biopsy showed characteristic findings of xanthelasma. It appears that, in rare instances, xanthelasma palpebrarum may progress following TCA application by a Koebner-like phenomenon.
...Trichloroacetic acid is not significantly absorbed and therefore does not produce systemic complications /from use for chemexfoliation (chemical peeling). Both phenol and trichloroacetic acid may produce hypertrophic scars and/or keloids and pigmentation irregularities, may accentuate preexisting abnormalities (eg, telangiectasias, nevi, and pores), and may be associated with a flare of latent herpes virus infection. Prolonged erythema of the treated areas and persistent rhytides have been reported with both agents.
A 32-year-old healthy female was examined one day after undergoing a face-peeling procedure with a mask containing trichloroacetic acid. She complained of severe burning, redness, and epiphora in her left eye that started several hours after the procedure. Her vision was LE 0.2, RE 0.8. Mild upper eyelid edema of the right eye and severe edema of the left eyelids, LE inferior ectropion, and LE blepharoconjunctivitis were noted. The conjunctiva was severely hyperemic with papillary reaction and chemosis. The corneas, anterior chambers, irides, lenses, and posterior segments were normal. The patient was treated with Dexamethasone 0.1% q2h and ocular lubrication. The reaction subsided after 3-4 days.

Biological Half Life

After administration of a single oral dose of 3 mg/kg bw trichloroacetic acid to healthy volunteers, the mean plasma half life of the compound was about 50 hr and the volume of distribution was about 115 mL/kg bw.

Use Classification

Hazard Classes and Categories -> Carcinogens, Corrosives

Methods of Manufacturing

Prepared by oxidation of chloral hydrate with nitric acid.
Trichloroacetic acid is manufactured in the United States via exhaustive chlorination of acetic acid ... hydrolytic oxidation of tetrachloroethene, and hydrogen peroxide oxidation of chloral.
Trichloroacetic acid is produced on an industrial scale by chlorination of acetic acid or chloroacetic acid mother-liquors at 140 - 160 °C. If necessary, calcium hypochlorite is added as a chlorination accelerator. There are conflicting views concerning adding heavy metal salts as chlorination catalysts. Examples of catalysts that have been used are iron and copper compounds, which are precipitated with sulfuric acid or phosphoric acid if decomposition of the reaction mixture occurs; 2% phosphoric acid; and catalysts and UV light. Trichloroacetic acid has also been produced without catalysts. The crude product, containing about 95% trichloroacetic acid, is best isolated by crystallizing the melt, removing the mother-liquor with most of its impurities, and increasing the purity by centrifugation or recrystallization.

General Manufacturing Information

Acetic acid, 2,2,2-trichloro-: ACTIVE
The marketing of cosmetic products containing trichloroacetic acid is prohibited in the EU by EEC Directive 76/768/EEC.
In Germany and in Switzerland, the sale and import of NaTCA as a herbicide is prohibited since 1989.
TCA is formed as a by-product: from chlorination of drinking water and swimming pools; in chemical cleaning units using tetrachloroethylene; in electroplating facilities treating cyanide containing waste water with NaOCl; in textile washing facilities using NaOCl as bleaching or disinfection agent; during bleaching of paper in paper mills; during the atmospheric oxidation of C2-chlorocarbons.
TCA SODIUM SALT TENDS TO DECARBOXYLATE TO GIVE CHLOROFORM UNDER STRONGLY ALKALINE CONDITIONS AND IS KNOWN TO UNDERGO SLOW DECOMPOSITION IN DILUTE SOLUTIONS
For more General Manufacturing Information (Complete) data for TRICHLOROACETIC ACID (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

THE USE OF THE ANION-EXCHANGE RESIN AB-17 FOR CONCENTRATING TRICHLOROACETIC ACID IN SOIL AND PLANT EXTRACTS IS DESCRIBED. TRICHLOROACETIC ACID WAS QUANT DETERMINED USING THE PYRIDINE METHOD.
TRICHLOROACETIC ACID WAS DETERMINED IN SOIL SAMPLES BY ABSORPTION AND FLUORESCENCE METHODS. THE DETECTION LIMITS WERE 0.1 PPM AND 0.01 PPM, RESPECTIVELY.
Determination of trichloroacetic acid at the ppb level in water by precolumn trap enrichment gas chromatography with microwave plasma emission detection.
Method: EPA-NERL 552.1; Procedure: gas chromatography with an electron capture detector; Analyte: trichloroacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.07 ug/L.
For more Analytic Laboratory Methods (Complete) data for TRICHLOROACETIC ACID (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Trichloroacetic acid in human serum was determined by electron capture gas chromatography using a column packed with 3% OV 17 on Gas Chrom Q and (63)Ni electron capture detector.
Quantitative determination of urinary trichloroacetic acid as an index of trichloroethylene exposure by high performance liquid chromotography. A stainless steel column packed with Hitachi gel 2618 (H form) was used and the mobile phase was 1% aq phosphoric acid. Urine could be analyzed directly. The minimal detection limit was 0.5 ug.
Simple GC determination of trichloroethylene, perchloroethylene, and their metabolites in biological samples in a single operation. Trichloroacetic acid was determined in blood or urine (20 or 100 ul) by heating at 100 °C to convert trichloroacetic acid to chloroform. The headspace gas was collected after 30 min at 90 °C, and injected into an OV-17 coated capillary column operated at 0 °C, with an electron capture detector. The limits of detection were 0.01-0.04 ug/ml, and the variance was 6.8%.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF ... SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Interactions

B6C3F1 mice were administered 0, 400, 800 and 1600 mg/L chloroform in drinking water and 500 mg/kg dichloroacetic acid (DCA) or trichloroacetic acid (TCA) -administered daily by gavage. DCA, TCA and to a lesser extent chloroform decreased the methylation and increased the mRNA expression of the c-myc gene. Co-administering chloroform prevented only DCA and not TCA-induced hypomethylation and increased mRNA expression of the gene. The effect of chloroform on tumor promotion by DCA and TCA was determined in female and male B6C3F1 mice initiated on day 15 of age with N-methyl-N-nitrosourea. Starting at 5 weeks of age, the mice received in their drinking water DCA (3.2 g/L) or TCA (4.0 g/L) with 0, 800 or 1600 mg/L chloroform until they were killed at 36 weeks. Liver tumors promoted by DCA and TCA were predominantly basophilic ... Chloroform prevented DCA, but not TCA promotion of liver foci and tumors. In male mice, TCA promoted kidney tumors...
... The ability of trichloroacetate (TCA) or dichloroacetate (DCA) pretreatment to alter the metabolism of bromodichloroacetate (BDCA) and the disposition of its metabolites was examined in male B6C3F1 mice. Two-week pretreatment with 1 g/L DCA and TCA in the drinking water of mice alters the initial hepatic metabolism of BDCA and the further metabolism of its metabolite DCA. DCA pretreatment inhibits cytosolic metabolism of both 1 mM DCA or BDCA up to 70%. In contrast, DCA pretreatment stimulates hepatic microsomal BDCA metabolism 1.3-fold but has little effect on microsomal metabolism of DCA. Increased microsomal metabolism of BDCA appears to be attributable to the induction of a metabolic pathway that produces CO2 and bromodichloromethane (BDCM) as metabolites. TCA pretreatment inhibits BDCA metabolism up to 70% in the cytosol and 30% in microsomes but has little effect on DCA metabolism. These results indicate that the hepatic metabolism of the haloacetate becomes quite complex at the high doses that have been employed in cancer bioassays. BDCA serves as a good example, because it is metabolized to at least two carcinogenic metabolites that have different modes of action, BDCM and DCA. As doses approach those that induce cancer in mice, the proportion of and amounts of these metabolites as a fraction of the dose administered will change substantially. This article demonstrates that those interactions will occur from mixed treatment with haloacetates as well.
Admin of chloral hydrate, the hypnotic part of dichloralphenazone, decr steady-state plasma warfarin concn due to accum of TCA which displaced warfarin from plasma protein binding sites.

Stability Shelf Life

Stable in absence of moisture
Two-yr shelf life minimum; may cake howeve

Dates

Modify: 2023-08-15

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